5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound . It has the empirical formula C8H8N2 and a molecular weight of 132.16 . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine includes a pyrrole and a pyridine ring . The SMILES string representation of the molecule is Cc1cnc2[nH]ccc2c1 .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a solid compound . It has an empirical formula of C8H8N2 and a molecular weight of 132.16 .Scientific Research Applications
Synthesis Methodologies
Efficient Synthesis Approaches : Novel synthesis methods for derivatives of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine have been developed. For instance, a three-component approach for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in position-4 using N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds was reported by Vilches-Herrera et al. (2013) (Vilches-Herrera et al., 2013). Additionally, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved through sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, as per Nechayev et al. (2013) (Nechayev et al., 2013).
Synthesis of Novel Derivatives : Jayawardena (2020) synthesized two novel pyridine-annulated pyrrolidine nitroxides starting from pyridine-3,4-dicarboxyic acid via a Grignard approach (Jayawardena, 2020). Additionally, the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives was achieved by El-Nabi (2004) using oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes (El-Nabi, 2004).
Development of Polycyclic Structures : A concise synthesis method for pyrrolo[2,3-b]pyridines starting from L-alanine, leading to a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, was described by Guo et al. (2015) (Guo et al., 2015).
Advanced Applications in Materials Science
Optical and Junction Characteristics : Zedan et al. (2020) explored the optical and junction characteristics of pyrazolo pyridine derivatives, revealing their potential applications in materials science (Zedan et al., 2020).
Applications in Photosensor Technology : A study on the synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives demonstrated their potential in photovoltaic applications, as discussed by El-Menyawy et al. (2019) (El-Menyawy et al., 2019).
Biomedical Research
- Antitumor Activity Studies : Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-7-2-3-9-8(7)10-5-6/h4-5H,2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHFYQVWDNVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCC2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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